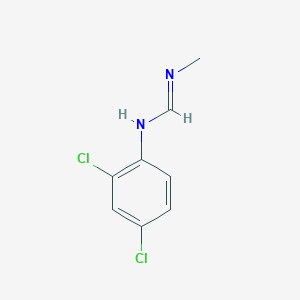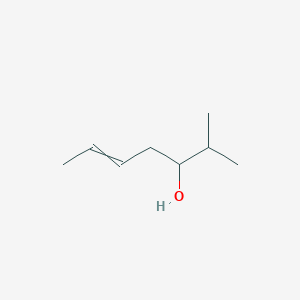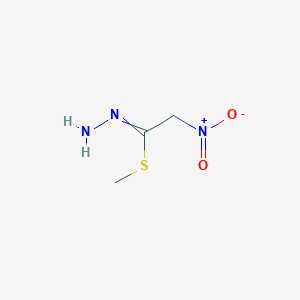
Methyl nitroethanehydrazonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl nitroethanehydrazonothioate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl nitroethanehydrazonothioate typically involves the reaction of nitroethane with hydrazine derivatives under controlled conditions. One common method includes the following steps:
Preparation of Nitroethane: Nitroethane can be synthesized by the nitration of ethane using nitric acid.
Formation of Hydrazone: Nitroethane is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form the hydrazone intermediate.
Thioate Formation: The hydrazone intermediate is further reacted with a thiol compound, such as methyl thiol, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydrazone formation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl nitroethanehydrazonothioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones or thioates.
Applications De Recherche Scientifique
Methyl nitroethanehydrazonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl nitroethanehydrazonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Methyl nitroethanehydrazonothioate can be compared with other similar compounds such as:
Nitroethanehydrazonothioate: Lacks the methyl group, resulting in different reactivity and applications.
Methyl nitroethanehydrazone: Lacks the thioate group, affecting its chemical properties and biological activity.
Methyl nitroethanethioate:
Propriétés
Numéro CAS |
66031-19-4 |
|---|---|
Formule moléculaire |
C3H7N3O2S |
Poids moléculaire |
149.17 g/mol |
Nom IUPAC |
methyl N-amino-2-nitroethanimidothioate |
InChI |
InChI=1S/C3H7N3O2S/c1-9-3(5-4)2-6(7)8/h2,4H2,1H3 |
Clé InChI |
QMMPZPONEMPMAP-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NN)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
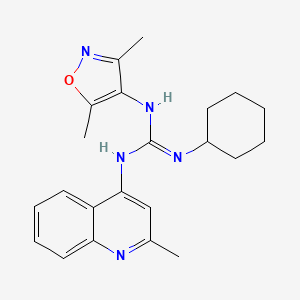
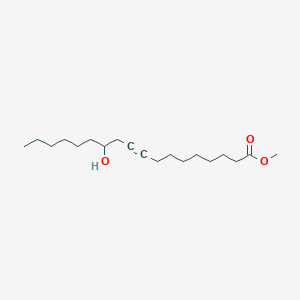
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)

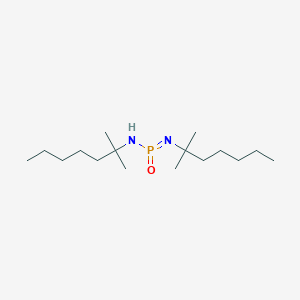
![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
